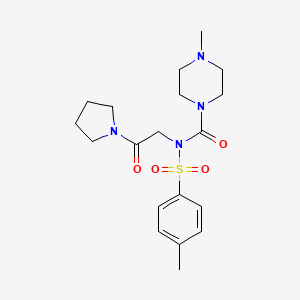
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide, also known as MTPCA, is a chemical compound that has been extensively studied in scientific research. MTPCA is a piperazine derivative that has been shown to have various biological activities, including antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of viral and bacterial enzymes. 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been shown to inhibit the activity of the viral DNA polymerase, which is essential for viral replication. Additionally, 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been shown to inhibit the proliferation of cancer cells, and to induce cell cycle arrest. In animal studies, 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. Additionally, 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been extensively studied, and its biological activities are well-characterized. However, there are also some limitations to using 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to use in certain assays. Additionally, 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been shown to be toxic to some cell types at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide. One area of research is the development of more water-soluble derivatives of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide, which would make it easier to use in certain assays. Additionally, there is ongoing research on the use of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide as a potential therapeutic agent for viral and bacterial infections, as well as for cancer. Finally, there is interest in studying the mechanism of action of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide in more detail, in order to better understand its biological activities.
Synthesis Methods
The synthesis of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide involves the reaction of tosylpiperazine with methyl 2-oxo-2-pyrrolidin-1-ylacetate in the presence of a base. The resulting product is then treated with trifluoroacetic acid to remove the tosyl group, yielding 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide. The synthesis method of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its antiviral activity. 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been shown to inhibit the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. Additionally, 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been studied for its antibacterial activity, and has been shown to be effective against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S/c1-16-5-7-17(8-6-16)28(26,27)23(15-18(24)21-9-3-4-10-21)19(25)22-13-11-20(2)12-14-22/h5-8H,3-4,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILKRPCPMNQBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


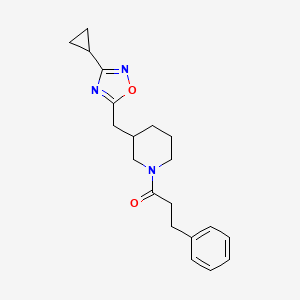
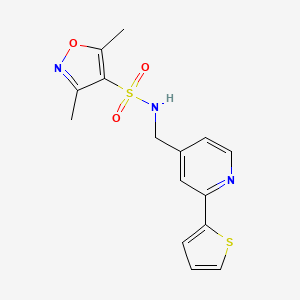

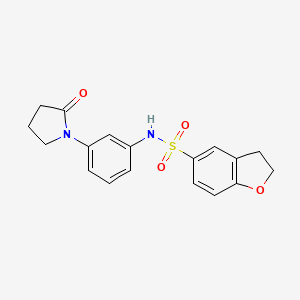
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2952387.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide](/img/structure/B2952388.png)
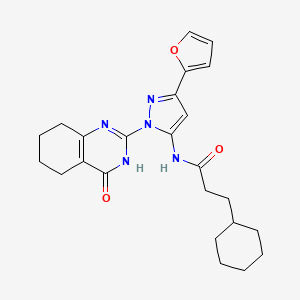
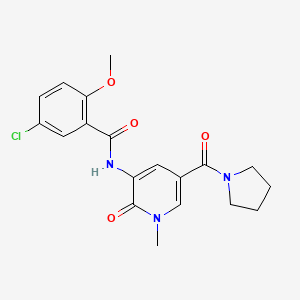
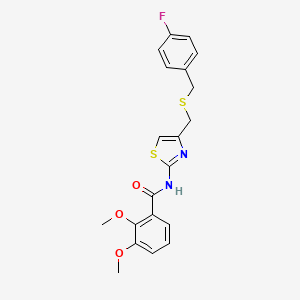


![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)
![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)